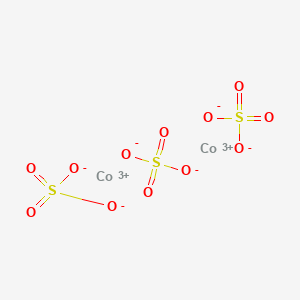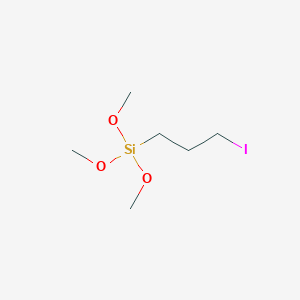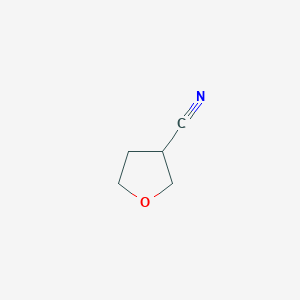
(20R)-5alpha-Pregnane-3alpha,17,20-triol
Overview
Description
(20R)-5alpha-Pregnane-3alpha,17,20-triol is a naturally occurring steroid hormone that is synthesized in the body from pregnenolone. It is a potent neurosteroid that has been shown to have various physiological and biochemical effects in the body.
Mechanism Of Action
The mechanism of action of ((20R)-5alpha-Pregnane-3alpha,17,20-triol)-5alpha-Pregnane-3alpha,17,20-triol is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) receptor, which is an inhibitory neurotransmitter in the central nervous system. It has been shown to enhance the activity of the GABA receptor, leading to increased inhibition of neuronal activity.
Biochemical And Physiological Effects
((20R)-5alpha-Pregnane-3alpha,17,20-triol)-5alpha-Pregnane-3alpha,17,20-triol has been shown to have various biochemical and physiological effects in the body. It has been shown to have anti-inflammatory and antioxidant properties, as well as the ability to regulate the immune system. It has also been shown to have neuroprotective effects and to enhance cognitive function.
Advantages And Limitations For Lab Experiments
One advantage of ((20R)-5alpha-Pregnane-3alpha,17,20-triol)-5alpha-Pregnane-3alpha,17,20-triol for lab experiments is that it is a naturally occurring compound that can be easily synthesized in the laboratory. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on ((20R)-5alpha-Pregnane-3alpha,17,20-triol)-5alpha-Pregnane-3alpha,17,20-triol. One direction is to further investigate its potential therapeutic effects on neurological disorders such as epilepsy, depression, and anxiety. Another direction is to study its potential role in the regulation of the immune system and the treatment of autoimmune diseases. Additionally, further research is needed to fully understand its mechanism of action and to design experiments to study its effects.
Synthesis Methods
((20R)-5alpha-Pregnane-3alpha,17,20-triol)-5alpha-Pregnane-3alpha,17,20-triol can be synthesized from pregnenolone through a series of enzymatic reactions. The first step involves the conversion of pregnenolone to progesterone, which is then converted to 5alpha-dihydroprogesterone. 5alpha-dihydroprogesterone is then converted to ((20R)-5alpha-Pregnane-3alpha,17,20-triol)-5alpha-Pregnane-3alpha,17,20-triol through the action of the enzyme 5alpha-reductase.
Scientific Research Applications
((20R)-5alpha-Pregnane-3alpha,17,20-triol)-5alpha-Pregnane-3alpha,17,20-triol has been shown to have various scientific research applications. It has been studied for its potential therapeutic effects on neurological disorders such as epilepsy, depression, and anxiety. It has also been studied for its potential role in the regulation of the immune system and the treatment of autoimmune diseases.
properties
IUPAC Name |
(3R,5S,8R,9S,10S,13S,14S,17R)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h13-18,22-24H,4-12H2,1-3H3/t13-,14+,15-,16-,17+,18+,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPADBBISMMJAW-MUHHAPIYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70161011 | |
| Record name | (20R)-5alpha-Pregnane-3alpha,17,20-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70161011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(20R)-5alpha-Pregnane-3alpha,17,20-triol | |
CAS RN |
13933-75-0 | |
| Record name | (3α,5α,20R)-Pregnane-3,17,20-triol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13933-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (20R)-5alpha-Pregnane-3alpha,17,20-triol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013933750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (20R)-5alpha-Pregnane-3alpha,17,20-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70161011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (20R)-5α-pregnane-3α,17,20-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.266 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















